molecular formula C17H25N5O2 B5572933 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5572933
M. Wt: 331.4 g/mol
InChI Key: AIEJPKUHVPKKRW-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.20082506 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

The antitumor potential of imidazotetrazines, with structural similarities to the queried compound, has been explored. Stevens et al. (1984) reported on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating curative activity against L-1210 and P388 leukemia, suggesting a prodrug mechanism via ring opening to form an acyclic triazene (Stevens et al., 1984).

Synthesis of Bicyclic σ Receptor Ligands

The synthesis of bicyclic σ receptor ligands with cytotoxic activity against tumor cell lines indicates the therapeutic potential of structurally related compounds. Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, showing high σ1 receptor affinity and significant cell growth inhibition in various human tumor cell lines. This research highlights the specificity of these compounds towards particular cell lines, such as the small cell lung cancer cell line A-427 (Geiger et al., 2007).

Discovery of α7 nAChR Agonists

The discovery of CP-810,123, a novel α7 nicotinic acetylcholine receptor agonist with potential for treating cognitive disorders in schizophrenia and Alzheimer's disease, exemplifies the innovative applications of bicyclic compounds. O’Donnell et al. (2010) presented CP-810,123 as a potent and selective compound with excellent pharmaceutical properties, displaying high oral bioavailability and brain penetration, which supports the potential of similar bicyclic compounds in cognitive therapy (O’Donnell et al., 2010).

Organocatalysts for Polymerization

Lohmeijer et al. (2006) explored the use of guanidine and amidine organocatalysts, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), for the ring-opening polymerization of cyclic esters. This research demonstrated the effectiveness of TBD in polymerizing lactide, δ-valerolactone, and ε-caprolactone in a fast and controlled manner, highlighting the versatility and potential applications of bicyclic compounds in polymer science (Lohmeijer et al., 2006).

Properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-[3-(1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-13(2)5-8-22-15-4-3-14(17(22)24)9-20(10-15)16(23)6-7-21-12-18-11-19-21/h5,11-12,14-15H,3-4,6-10H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEJPKUHVPKKRW-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.